2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol
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Overview
Description
2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol is an organic compound with the molecular formula C13H9Cl2NO and a molecular weight of 266.12 g/mol . This compound is characterized by the presence of a phenol group and a dichlorophenyl group connected through a methylene bridge and an imine linkage. It is known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-aminophenol . The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electrostatic interactions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol
- 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol
- 2-{[(E)-(2,6-difluorophenyl)methylidene]amino}phenol
Uniqueness
2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9Cl2NO |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-4-3-5-11(15)9(10)8-16-12-6-1-2-7-13(12)17/h1-8,17H |
InChI Key |
GYHNHYVUICZMLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC=C2Cl)Cl)O |
Origin of Product |
United States |
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